3-アミノピロリジン二塩酸塩

概要

説明

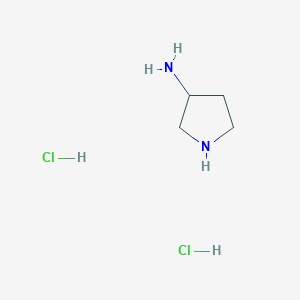

3-Aminopyrrolidine dihydrochloride is a chemical compound with the molecular formula C4H10N2 · 2HCl. It is a key intermediate in the synthesis of various pharmaceuticals, particularly quinolone antibiotics such as tosufloxacin . This compound is also used as an internal standard for the quantitative analysis of amino acids in bio-fluids .

科学的研究の応用

3-Aminopyrrolidine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent for the synthesis of chiral compounds and as an internal standard for amino acid analysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the production of dyes, pesticides, and fragrances.

作用機序

Target of Action

3-Aminopyrrolidine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds . It is primarily used in the production of quinolone antibiotics such as tosufloxacin . These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Mode of Action

The compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This prevents the unwinding of bacterial DNA, thereby inhibiting DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, 3-Aminopyrrolidine dihydrochloride disrupts DNA replication, leading to the cessation of bacterial growth and eventual bacterial cell death .

Result of Action

The molecular effect of 3-Aminopyrrolidine dihydrochloride is the inhibition of bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of DNA replication and transcription, causing bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections.

準備方法

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine dihydrochloride can be synthesized through the reduction of 3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride . The preparation involves the following steps:

- Starting with ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride.

- Reducing the intermediate with lithium aluminum hydride to obtain ®-3-aminopyrrolidin-2-one hydrochloride.

- Further reduction of ®-3-aminopyrrolidin-2-one hydrochloride yields 3-aminopyrrolidine dihydrochloride .

Industrial Production Methods: Industrial production of 3-aminopyrrolidine dihydrochloride involves large-scale synthesis using similar reduction methods, ensuring high purity and yield suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: 3-Aminopyrrolidine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to mono- or di-substituted derivatives.

Complex Formation: It can form complexes with metals such as palladium and platinum, which are used in various catalytic processes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Complex Formation: Palladium chloride and platinum chloride are used under mild conditions to form stable complexes.

Major Products:

Substituted Derivatives: Mono- and di-substituted 3-aminopyrrolidine derivatives.

Metal Complexes: cis-[PdCl2(pyrr)] and cis-[PtCl2(pyrr)] complexes.

類似化合物との比較

3-Aminopiperidine Dihydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

4-Aminopiperidine: Another related compound with an amino group at the 4-position of the piperidine ring.

Uniqueness: 3-Aminopyrrolidine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of quinolone antibiotics further highlights its importance in medicinal chemistry .

生物活性

3-Aminopyrrolidine dihydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential as a precursor for various biologically active molecules. Its structural properties allow it to interact with biological systems, making it a subject of interest in drug development and pharmacological studies.

3-Aminopyrrolidine dihydrochloride, with the chemical formula C4H12Cl2N2, is characterized by its two hydrochloride groups, which enhance its solubility in aqueous environments. The compound is often utilized in the synthesis of pharmacologically relevant compounds, including chemokine receptor antagonists and other therapeutic agents .

Antagonistic Activity

Research has demonstrated that derivatives of 3-aminopyrrolidine exhibit significant antagonistic activity against human chemokine receptor 2 (hCCR2). A study synthesized various derivatives and identified several compounds with high potency as hCCR2 antagonists. For instance, piperidine and piperazine derivatives showed promising results, indicating the potential of 3-aminopyrrolidine as a scaffold for developing hCCR2 antagonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-aminopyrrolidine derivatives has been extensively studied. Modifications to the core structure have resulted in varying degrees of biological activity. For example, the incorporation of different heteroatomic moieties has been shown to enhance receptor binding affinity and selectivity .

Study on Antimicrobial Properties

In a study focusing on antimicrobial peptides inspired by 3-aminopyrrolidine derivatives, researchers evaluated the biological activity against various bacterial strains. The results indicated that certain modified peptides exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against both gram-positive and gram-negative bacteria. The mechanism involved rapid permeabilization of bacterial membranes, leading to cell lysis .

Neurotransmitter Interaction

Another significant area of research involves the interaction of 3-aminopyrrolidine with neurotransmitter systems. The compound has been explored for its ability to modulate neurotransmitter release, particularly glutamate. Studies utilizing microelectrode arrays have shown that compounds based on 3-aminopyrrolidine can facilitate real-time measurements of neurotransmitter dynamics, highlighting their potential role in neuropharmacology .

Research Findings Summary

特性

IUPAC Name |

pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583661 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103831-11-4 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-aminopyrrolidine dihydrochloride in the synthesis of nanomaterials?

A1: 3-Aminopyrrolidine dihydrochloride (APDC) can act as both a stabilizer and a structure-directing agent in the synthesis of nanomaterials. [] For example, it has been successfully utilized in the one-pot, seedless, aqueous synthesis of reduced graphene oxide-supported core-shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). [] In this context, APDC's role is crucial in controlling the morphology and size of the resulting nanostructures, ultimately influencing their catalytic properties.

Q2: How does the structure of 3-aminopyrrolidine dihydrochloride contribute to its function as a structure-directing agent?

A2: While the provided research [] doesn't delve into the specific structural influence of APDC, it's plausible that its bifunctional nature, possessing both amine and hydrochloride groups, plays a role. The amine group can interact with the surface of metal precursors like platinum and palladium, while the hydrochloride could interact with the reduced graphene oxide support. This dual interaction likely facilitates the controlled growth and assembly of the core-shell nanoflowers.

Q3: Are there alternative synthetic routes for 3-aminopyrrolidine dihydrochloride beyond its use in nanomaterial synthesis?

A3: Yes, several synthetic routes have been explored for 3-aminopyrrolidine dihydrochloride, often driven by its role as a key intermediate in producing pharmaceuticals like tosufloxacin and other quinolone antibiotics. [, , ] One common approach involves a multi-step process starting from benzylamine and ethyl acrylate. [, , ] These routes typically involve reactions such as N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation.

Q4: What are the advantages of the one-pot synthesis of Pt@Pd NFs/rGO using 3-aminopyrrolidine dihydrochloride?

A4: The research highlights that employing APDC in a one-pot synthesis offers several advantages: []

Q5: What information is available regarding the crystal structure of 3-aminopyrrolidine dihydrochloride?

A5: Research provides insights into the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, a derivative of 3-aminopyrrolidine dihydrochloride. [] The study elucidates the compound's monoclinic crystal system and space group, unit cell dimensions, and atomic coordinates. [] It also describes the arrangement of cations and anions within the crystal lattice, highlighting hydrogen bonding interactions. This structural information contributes to a deeper understanding of the compound's properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。